(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide is a complex organic compound characterized by the presence of a furan ring, a hydroxy-tetrahydronaphthalene moiety, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine in the presence of a base, followed by the addition of acryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the prop-2-enamide group can be reduced to form the corresponding amide.
Substitution: The hydroxy group in the tetrahydronaphthalene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide: shares structural similarities with other furan-containing compounds and tetrahydronaphthalene derivatives.
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
Tetrahydronaphthalene derivatives: Compounds with similar hydroxy-tetrahydronaphthalene moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(8-7-16-6-3-11-22-16)19-13-18(21)10-9-14-4-1-2-5-15(14)12-18/h1-8,11,21H,9-10,12-13H2,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSEFJIZNXFRC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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